
Misonidazole
Descripción general
Descripción
El misonidazol es un compuesto nitroimidazólico conocido por sus propiedades radiosensibilizantes y antineoplásicas. Se ha estudiado ampliamente por su capacidad para sensibilizar a las células tumorales hipóxicas a los efectos citotóxicos de la radiación ionizante. Este compuesto es particularmente significativo en el campo de la oncología, donde se ha utilizado para mejorar la eficacia de la radioterapia en el tratamiento de tumores hipóxicos resistentes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El misonidazol se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 2-nitroimidazol con epiclorhidrina, seguida de metanólisis para producir misonidazol. Las condiciones de reacción suelen implicar el uso de una base como el hidróxido de sodio y un disolvente orgánico como el metanol .
Métodos de producción industrial: La producción industrial de misonidazol sigue rutas sintéticas similares pero a una escala mayor. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados y reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El misonidazol sufre varias reacciones químicas, que incluyen:
Reducción: El misonidazol se puede reducir a su derivado de amina correspondiente en condiciones hipóxicas.
Sustitución: El misonidazol puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo nitro.
Reactivos y condiciones comunes:
Reducción: Los reactivos comunes incluyen agentes reductores como el ditionito de sodio o sistemas enzimáticos en condiciones hipóxicas.
Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular.
Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el misonidazol en condiciones apropiadas.
Principales productos:
Reducción: El producto principal es el derivado de amina del misonidazol.
Oxidación: Especies reactivas de oxígeno y otros metabolitos oxidativos.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El misonidazol ejerce sus efectos principalmente a través de la formación de radicales libres y el agotamiento de los tioles radioprotectores. Esto sensibiliza las células hipóxicas a la radiación ionizante, lo que lleva a un mayor daño del ADN y a la inhibición de la síntesis del ADN. El compuesto también tiene un efecto citotóxico directo sobre las células hipóxicas, independientemente de la radiación. Los objetivos moleculares incluyen el ADN y diversas enzimas celulares implicadas en las respuestas al estrés oxidativo .
Comparación Con Compuestos Similares
El misonidazol se suele comparar con otros compuestos nitroimidazólicos como el etanidazol, el metronidazol y el nimorazol. Si bien todos estos compuestos comparten propiedades radiosensibilizantes similares, el misonidazol es único en su mayor afinidad electrónica y mayor citotoxicidad en condiciones hipóxicas. Esto lo hace particularmente efectivo en la sensibilización de las células tumorales hipóxicas resistentes a la radioterapia .
Compuestos similares:
- Etanidazol
- Metronidazol
- Nimorazol
- Benznidazol
- Nitrofurazona
Las propiedades únicas del misonidazol y sus amplias aplicaciones de investigación lo convierten en un compuesto valioso en los campos de la química, la biología, la medicina y la industria.
Actividad Biológica
Misonidazole, a 2-nitroimidazole compound, is primarily recognized for its role as a hypoxic cell radiosensitizer . This article delves into its biological activity, emphasizing its effects on DNA, tumor cytotoxicity, and metabolic pathways.
This compound acts by selectively targeting hypoxic cells, which are often resistant to radiation therapy. The compound undergoes reductive biotransformation in hypoxic conditions, leading to the formation of reactive species that can damage cellular components, particularly DNA. This property makes this compound an effective agent in enhancing the efficacy of radiotherapy in tumors that exhibit hypoxia.
Interaction with DNA
Research has demonstrated that this compound interacts with DNA radicals, converting them into alkali-labile sites, which are precursors to DNA strand breaks. In a study by Endoh et al., it was observed that the presence of this compound increased the formation of these alkali-labile sites in a dose-dependent manner when exposed to radiation. This suggests that this compound not only protects against certain types of DNA damage but also modifies the nature of the damage induced by radiation exposure .
Tumor Cytotoxicity Enhancement
This compound has been shown to enhance the cytotoxic effects of various chemotherapeutic agents. In experiments involving mouse tumors, prolonged exposure to low levels of this compound resulted in enhancement ratios (ERs) ranging from 1.6 to 2.2 when combined with alkylating agents like cyclophosphamide (CY) and melphalan (L-PAM). These findings indicate that this compound can significantly improve therapeutic outcomes without increasing damage to normal tissues .
Case Studies and Clinical Applications
- Study on Tumor Response : A study evaluated the effects of this compound on RIF-1 tumors in mice. Prolonged exposure to low doses yielded enhancement ratios similar to those achieved with larger single doses, indicating that continuous administration may be more beneficial for clinical applications .
- Metabolism and Excretion : Research on the metabolism of this compound revealed that its biological activity is closely linked to its hypoxia-dependent reduction in liver tissues. This biotransformation is crucial for its effectiveness as a radiosensitizer .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various studies. The compound exhibits low acute toxicity, with LD50 values indicating a relatively safe margin for therapeutic use. In animal studies, this compound showed no significant adverse effects at therapeutic doses, further supporting its potential for clinical use .
Summary Table of Key Findings
Aspect | Details |
---|---|
Chemical Class | 2-Nitroimidazole |
Primary Use | Hypoxic cell radiosensitizer |
Mechanism | Reductive biotransformation under hypoxia |
DNA Interaction | Converts DNA radicals to alkali-labile sites |
Enhancement Ratios (ER) | 1.6 - 2.2 with CY and L-PAM |
LD50 Values | Indicate low acute toxicity; safe for therapeutic use |
Q & A
Basic Research Questions
Q. What are the key methodological considerations when evaluating Misonidazole's hypoxic cell radiosensitization efficacy in vitro?
- Answer : Researchers should prioritize oxygen-controlled environments (e.g., anaerobic chambers) to replicate tumor hypoxia. Use cytotoxicity assays (e.g., MTT or clonogenic assays) to quantify cell survival post-Misonidazole exposure. Dose-response curves should account for oxygen gradients, with controls for both normoxic and hypoxic conditions. Include validation of hypoxia markers (e.g., HIF-1α) to confirm experimental conditions .
Q. How do researchers determine the optimal dosing regimen for this compound in preclinical tumor models?
- Answer : Pharmacokinetic studies in rodent models (e.g., 9L glioma rats) are critical. Measure plasma half-life, tissue penetration, and metabolic clearance rates. Toxicity endpoints (e.g., neurotoxicity thresholds) should guide maximum tolerated doses (MTD). Use fractionated dosing schedules to mimic clinical radiotherapy protocols, with histopathological validation of tumor hypoxia reduction .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Answer : Address discrepancies by:
- Model Limitations : Use 3D tumor spheroids or organoids to better mimic in vivo oxygen gradients.
- Pharmacodynamic Markers : Quantify intracellular this compound metabolites (e.g., nitroreductase activity) across models.
- Advanced Imaging : Apply PET with [18F]FMISO to map hypoxia in live animals, correlating with in vitro data .
Q. How can researchers address methodological challenges in translating this compound's therapeutic effects from animal models to human trials?
- Answer :
- Toxicity Extrapolation : Use allometric scaling adjusted for interspecies metabolic differences.
- Phase I Design : Incorporate pharmacogenomic profiling to identify patients with high nitroreductase activity.
- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to trial design, ensuring alignment with preclinical safety margins .
Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and alkylating agents like BCNU?
- Answer :
- Isobolographic Analysis : Quantify synergy via combination index (CI) calculations.
- Time-Dependent Modeling : Use Kaplan-Meier survival curves for in vivo studies, stratified by treatment sequence (this compound pre-treatment vs. concurrent administration).
- Multivariate Regression : Control for covariates like tumor volume and hypoxia severity in dose-response models .
Q. How can multi-omics data be integrated to elucidate this compound's mechanism of action in resistant tumor phenotypes?
- Answer :
- Transcriptomics : RNA-seq to identify hypoxia-regulated genes (e.g., VEGF, GLUT1) post-treatment.
- Metabolomics : LC-MS profiling of nitroreduction byproducts and redox state alterations.
- Bioinformatics : Pathway enrichment analysis (e.g., KEGG, GO) to map interactions between this compound and DNA repair pathways (e.g., NHEJ, HR) .
Q. Methodological Best Practices
- Data Reporting : Follow pharmaceutical research standards for tables/figures (e.g., Roman numeral labeling, self-explanatory legends) .
- Supplementary Materials : Include raw cytotoxicity data, pharmacokinetic parameters, and omics datasets in appendices for reproducibility .
- Ethical Compliance : Document IRB approvals for human-derived data and adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies .
Propiedades
IUPAC Name |
1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCSXFCDPPXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864420 | |
Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL) | |
Record name | MISONIDAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
13551-87-6, 95120-44-8 | |
Record name | Misonidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13551-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Misonidazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Misonidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Misonidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Misonidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Misonidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MISONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.